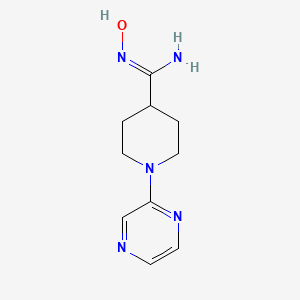

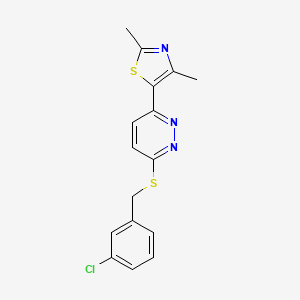

(1-methyl-1H-imidazol-2-yl)methanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(1-methyl-1H-imidazol-2-yl)methanol hydrochloride" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest in medicinal chemistry due to their biological activities and their role as building blocks in pharmaceuticals.

Synthesis Analysis

The synthesis of imidazole derivatives, such as "(1-methyl-1H-imidazol-2-yl)methanol," involves the treatment of carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . These methods allow for the preparation of alcohols that can be converted into carbonyl compounds via corresponding quaternary salts. The synthesis of related compounds, such as 1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol, involves nucleophilic substitution reactions followed by S-methylation and oxidation .

Molecular Structure Analysis

Imidazole derivatives exhibit a variety of molecular structures depending on the substituents attached to the imidazole ring. The molecular structure of "(1-methyl-1H-imidazol-2-yl)methanol" can be characterized by spectroscopic methods such as infrared spectrometry, NMR, and mass spectrometry . These techniques help elucidate the structure and confirm the synthesis of the desired compound.

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions. For instance, substituted imidazoles can undergo alkylation with different alkylating agents to form N-alkylation products . The "(1-methyl-1H-imidazol-2-yl)methanol" system can be regarded as a masked form of the carbonyl group, which is a versatile synthon in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The solubility, reactivity, and stability of these compounds can vary significantly. For example, 1-methyl-3-butyl imidazole chloride, a related compound, has been reported to have good solubility in water, ethanol, ethyl acetate, acetone, acetonitrile, and methanol, while being insoluble in ether and cyclohexane . These properties are essential for their application in various chemical reactions and as potential pharmaceuticals.

Scientific Research Applications

Magnetic and Structural Properties

(1-methyl-1H-imidazol-2-yl)methanol hydrochloride and its derivatives have been studied for their structural and magnetic properties. Research conducted by Yong, Zhang, and She (2013) explored hydrochloride crystals obtained from 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical, highlighting their unique magnetic behaviors and crystal-stacking structures. They discovered that the acid radical in these crystals primarily forms as diamagnetic dimers through intermolecular interactions, leading to low magnetic susceptibilities. The findings showed diverse magnetic behaviors based on the crystal structure, ranging from weak antiferromagnetic behavior to unusual magnetic responses due to the influence of hydrogen bonds and anion–π interactions (Yong, Zhang, & She, 2013).

Biomimetic Chelating Ligands

Gaynor, McIntyre, and Creutz (2023) discussed the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a multi-step process, indicating its potential as a precursor for the development of biomimetic chelating ligands. This compound, derived from 1-acetyladamantane, showcased the possibility of creating complex molecules that mimic biological systems, providing pathways for advancements in chemical synthesis and medicinal chemistry (Gaynor, McIntyre, & Creutz, 2023).

Chemical Synthesis and Coordination Compounds

Research by Yudina et al. (2011) presented an interesting outcome from the reaction of 4-(1-methyl-1H-imidazol-2-yl)methylene-substituted 2-alkylthioimidazol-5(4H)-one with copper(ii) chloride. This study shed light on the complex interactions and products resulting from reactions involving this compound derivatives, contributing to the understanding of coordination compounds and their synthesis (Yudina et al., 2011).

Anion Hosts and Hydrogen Bonding

Nath and Baruah (2012) investigated an imidazole-based bisphenol, highlighting its role as a versatile host for anions. The study examined the crystal packing and hydrogen bonding interactions in the solid-state structures of its salts with various acids, demonstrating the compound's potential in forming intricate molecular architectures through electrostatic and weak interactions (Nath & Baruah, 2012).

Mechanism of Action

Target of Action

Imidazole derivatives are often involved in interactions with various enzymes and receptors in the body .

Mode of Action

Without specific studies on this compound, it’s difficult to determine its exact mode of action. Imidazole derivatives often interact with their targets through hydrogen bonding and pi-pi stacking .

Biochemical Pathways

Imidazole derivatives can be involved in a wide range of biochemical processes .

Pharmacokinetics

These properties can be influenced by factors such as the compound’s chemical structure, its formulation, and the route of administration .

Result of Action

Without specific studies, it’s difficult to determine the molecular and cellular effects of (1-methyl-1H-imidazol-2-yl)methanol hydrochloride. The effects would depend on the compound’s specific targets and mode of action .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and the temperature .

properties

IUPAC Name |

(1-methylimidazol-2-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-7-3-2-6-5(7)4-8;/h2-3,8H,4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIWOFVFNHMDFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

718642-27-4 |

Source

|

| Record name | (1-methyl-1H-imidazol-2-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2535028.png)

![N-[1-(4-Bromophenyl)propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2535032.png)

![2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535034.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2535035.png)

![N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine](/img/structure/B2535037.png)

![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2535038.png)